molecular formula C36H40N4O4S B1191562 AM-6826

AM-6826

Cat. No.: B1191562
Attention: For research use only. Not for human or veterinary use.
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Description

AM-6826 is a potent, orally bioavailable quinazolinone-pyrrolidine-dihydropyridinone compound developed by Amgen as a pan-Pim kinase inhibitor targeting Pim-1, Pim-2, and Pim-3 serine/threonine kinases . These kinases are implicated in cell survival, proliferation, and apoptosis evasion, making them critical targets in oncology. This compound demonstrated remarkable efficacy in preclinical models, achieving 93% inhibition of KMS-12-BM melanoma tumor growth at 50 mg/kg in mouse xenograft studies. Its selectivity and pharmacokinetic profile have positioned it as a lead candidate for further optimization.

Properties

Molecular Formula

C36H40N4O4S

Appearance

Solid powder

Synonyms

AM-6826;  AM 6826;  AM6826.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

AM-6826 belongs to the quinazolinone-pyrrolidine-dihydropyridinone class, but its structural and functional distinctions from other Pim kinase inhibitors underscore its unique advantages. Below is a comparative analysis with two structurally and functionally related compounds: AZD1208 (a pyrrolopyridine inhibitor) and SGI-1776 (an imidazopyridazine derivative).

Table 1: Key Parameters of this compound and Comparable Compounds

Parameter This compound AZD1208 SGI-1776
Target Specificity Pan-Pim (Pim-1/2/3) Pan-Pim (Pim-1/2/3) Pim-1 > Pim-2/3
IC₅₀ (Pim-1) 2.1 nM 4.3 nM 7.8 nM
Oral Bioavailability 85% (mouse) 62% (rat) 45% (mouse)
Tumor Growth Inhibition 93% (50 mg/kg) 78% (60 mg/kg) 65% (100 mg/kg)
Tumor Regression 22% (BID dosing) 15% (QD dosing) Not reported
Key Structural Motif Quinazolinone-pyrrolidine-dihydropyridinone Pyrrolopyridine Imidazopyridazine

Structural and Functional Analysis

Target Selectivity :
this compound exhibits balanced inhibition across all Pim isoforms (Pim-1/2/3), whereas SGI-1776 shows preferential activity against Pim-1, limiting its utility in cancers driven by Pim-2/3 overexpression (e.g., hematologic malignancies) . AZD1208, though pan-Pim, has a higher IC₅₀ for Pim-1 compared to this compound, reducing its potency in solid tumors .

Pharmacokinetics: this compound’s 85% oral bioavailability in mice surpasses AZD1208 (62% in rats) and SGI-1776 (45% in mice), likely due to its optimized quinazolinone core, which enhances metabolic stability and absorption .

Efficacy in Preclinical Models :
At 50 mg/kg, this compound achieved near-complete tumor suppression (93%), outperforming AZD1208 (78% at 60 mg/kg) and SGI-1776 (65% at 100 mg/kg). The 22% tumor regression observed with this compound is unparalleled in this class, suggesting superior target engagement and sustained pathway inhibition .

Research Findings and Implications

  • Mechanistic Superiority : this compound’s pan-Pim inhibition disrupts overlapping oncogenic pathways (e.g., mTOR, STAT3), reducing compensatory resistance mechanisms common with isoform-selective inhibitors .
  • Toxicity Profile : Unlike SGI-1776, which showed dose-limiting cardiotoxicity in Phase I trials, this compound’s preclinical safety data suggest a wider therapeutic window, though further studies are needed .
  • Synthetic Accessibility: this compound’s modular quinazolinone scaffold allows for cost-effective scale-up compared to AZD1208’s pyrrolopyridine system, which requires complex chiral synthesis .

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